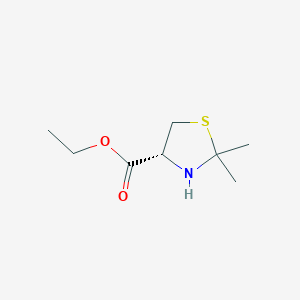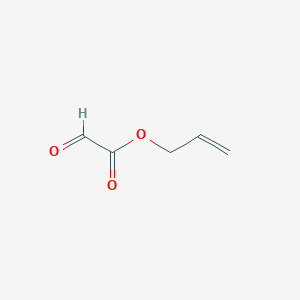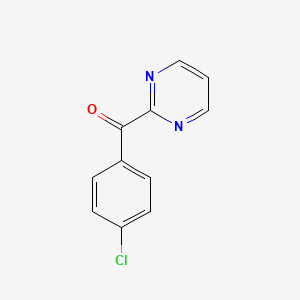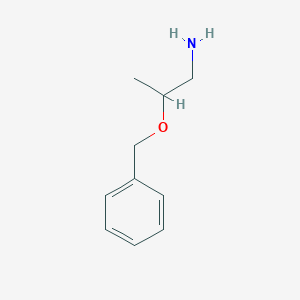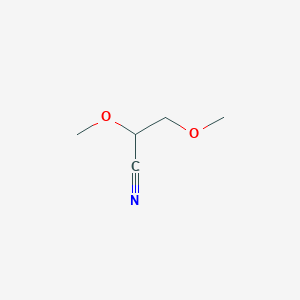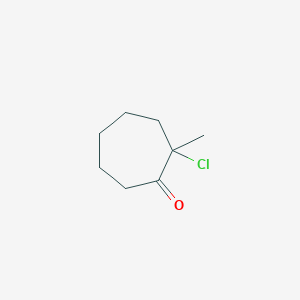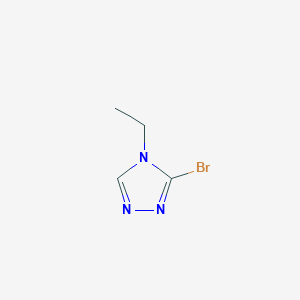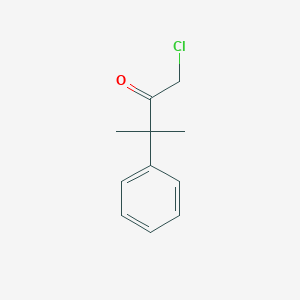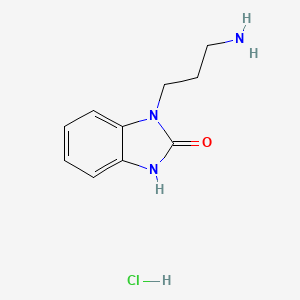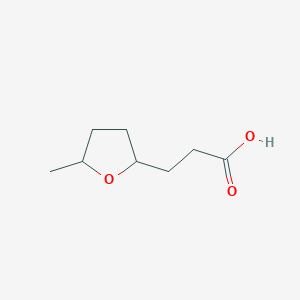
3-(5-Methyloxolan-2-yl)propanoic acid
Overview
Description
3-(5-Methyloxolan-2-yl)propanoic acid, commonly known as MOPA, is a cyclic amino acid derivative. It has a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol . It has gained significant attention from researchers due to its unique chemical and biochemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxolane ring attached to a propanoic acid group . The exact structure and properties of this compound can be further confirmed using techniques such as UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy, as well as density function theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 158.19 g/mol . Further properties such as solubility, melting point, and boiling point may need to be determined experimentally.Mechanism of Action
The mechanism of action of MOPA is not well understood, but it is believed to act as a chiral auxiliary or a chiral ligand in various reactions. MOPA can also act as a nucleophile in certain reactions, such as in the synthesis of β-lactams.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MOPA. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using MOPA in lab experiments include its high enantioselectivity, ease of synthesis, and versatility. However, the limitations of using MOPA include its high cost and limited availability.
Future Directions
There are several future directions for the research on MOPA. One of the directions is to develop new synthetic methods for MOPA that are more efficient and cost-effective. Another direction is to explore the potential applications of MOPA in the synthesis of new drugs and natural products. Furthermore, the mechanism of action of MOPA needs to be further studied to understand its role in various reactions.
Scientific Research Applications
MOPA has various scientific research applications, such as in the synthesis of drugs, natural products, and bioactive molecules. It has been used as a chiral building block in the synthesis of anticancer drugs, antiviral agents, and antibiotics. MOPA has also been used in the synthesis of natural products, such as the antifungal agent (-)-aspergillic acid and the antitumor agent (-)-discodermolide. In addition, MOPA has been used as a ligand in the synthesis of organometallic complexes for catalytic reactions.
properties
IUPAC Name |
3-(5-methyloxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6-2-3-7(11-6)4-5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKEQXXSTZBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



